

An In-Depth Technical Guide to Biotin-PEG11-Amine (CAS: 1418022-42-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG11-Amine*

Cat. No.: *B606120*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG11-Amine is a heterobifunctional linker molecule that has emerged as a valuable tool in various fields of life science research and drug development. This guide provides a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its primary applications. These applications include the biotinylation of proteins and other biomolecules, its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and its role in the development of targeted drug delivery systems. This document aims to serve as a technical resource for researchers looking to incorporate **Biotin-PEG11-Amine** into their experimental workflows.

Core Properties of Biotin-PEG11-Amine

Biotin-PEG11-Amine is characterized by three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a terminal primary amine group for covalent conjugation, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This unique structure imparts desirable properties such as enhanced solubility, reduced steric hindrance, and a flexible spacer arm, making it a versatile reagent in bioconjugation.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for **Biotin-PEG11-Amine**.

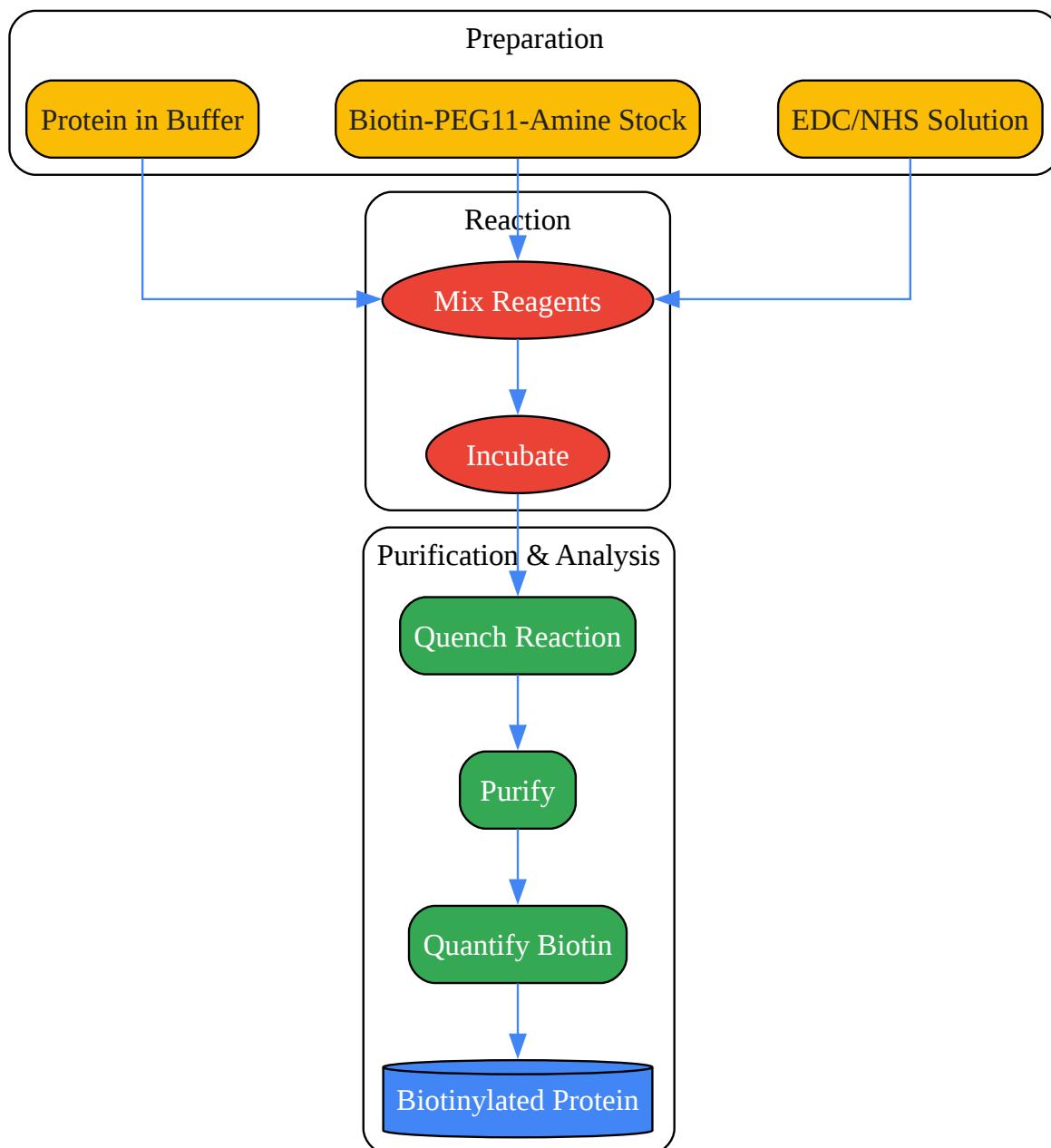
Property	Value
CAS Number	1418022-42-0
Molecular Formula	C ₃₄ H ₆₆ N ₄ O ₁₃ S
Molecular Weight	770.97 g/mol
Appearance	White to off-white solid
Purity	Typically ≥95%
Solubility	Soluble in water, DMSO, DMF, and other polar organic solvents.
Storage Conditions	Store at -20°C, protected from light and moisture.
Spacer Arm Length	The PEG11 spacer provides a significant arm length, which can be advantageous in minimizing steric hindrance in binding interactions.

Key Applications and Experimental Protocols

The unique trifunctional nature of **Biotin-PEG11-Amine** lends itself to a variety of applications in biomedical research. Below are detailed protocols for its most common uses.

Biotinylation of Proteins via Amine-Reactive Chemistry

The terminal amine of **Biotin-PEG11-Amine** can be conjugated to carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues or the C-terminus) using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).


Materials:

- Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)
- **Biotin-PEG11-Amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

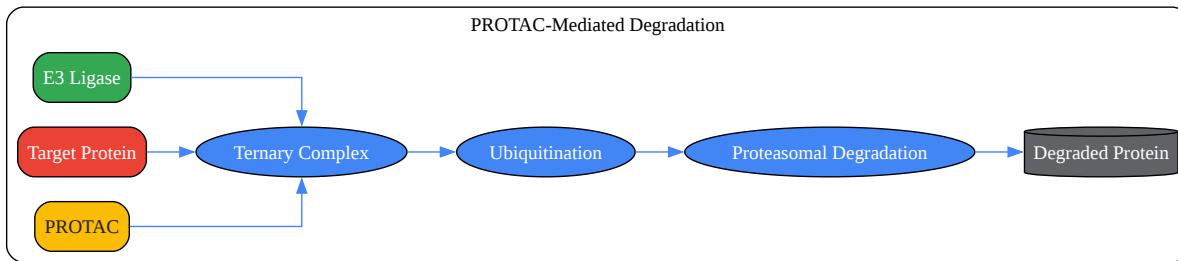
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance efficiency)
- Quenching buffer (e.g., Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., MES or PBS) at a concentration of 1-5 mg/mL.
- Reagent Preparation:
 - Prepare a stock solution of **Biotin-PEG11-Amine** in DMSO or water.
 - Immediately before use, prepare a fresh solution of EDC (and NHS/Sulfo-NHS if used) in the reaction buffer.
- Reaction:
 - Add a 20- to 100-fold molar excess of **Biotin-PEG11-Amine** to the protein solution.
 - Add EDC (and NHS/Sulfo-NHS) to the reaction mixture to a final concentration of 2-10 mM. The optimal ratio of EDC to protein should be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Quantification of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for EDC-mediated protein biotinylation.


Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.^{[4][5]} The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers like the one in **Biotin-PEG11-Amine** are often employed due to their hydrophilicity and flexibility.

The synthesis of a PROTAC using **Biotin-PEG11-Amine** would involve a multi-step process where the terminal amine of the linker is coupled to a ligand for either the target protein or the E3 ligase, and the other end of the linker is subsequently attached to the second ligand. The biotin moiety can be used for purification or as a tool for in vitro assays.

A representative synthetic step:

- Activation of Ligand: A ligand containing a carboxylic acid is activated using standard coupling reagents (e.g., HATU, HBTU) in an appropriate organic solvent (e.g., DMF).
- Coupling Reaction: **Biotin-PEG11-Amine** is added to the activated ligand, and the reaction is stirred at room temperature until completion, typically monitored by LC-MS.
- Purification: The resulting biotinylated ligand-linker conjugate is purified by chromatography (e.g., HPLC).
- Second Coupling: The other end of the linker is then deprotected (if necessary) and coupled to the second ligand using appropriate chemistry.

[Click to download full resolution via product page](#)

Caption: General mechanism of PROTAC-induced protein degradation.

Targeted Drug Delivery

Biotin serves as a targeting moiety for drug delivery systems due to the overexpression of biotin receptors on the surface of many cancer cells. **Biotin-PEG11-Amine** can be used to functionalize nanoparticles, liposomes, or other drug carriers to facilitate their targeted delivery to tumor sites.

Materials:

- Nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles)
- **Biotin-PEG11-Amine**
- EDC and Sulfo-NHS
- Reaction buffer (e.g., MES buffer, pH 6.0)
- Washing buffer (e.g., PBS)

Procedure:

- Nanoparticle Activation: Disperse the carboxylated nanoparticles in the reaction buffer. Add EDC and Sulfo-NHS to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature.
- Conjugation: Add **Biotin-PEG11-Amine** to the activated nanoparticle suspension and incubate for 2-4 hours at room temperature with gentle mixing.
- Washing: Centrifuge the nanoparticles to pellet them and remove the supernatant containing unreacted reagents. Resuspend the nanoparticles in the washing buffer. Repeat this washing step 2-3 times.
- Characterization: The successful conjugation of **Biotin-PEG11-Amine** to the nanoparticles can be confirmed by various analytical techniques, such as zeta potential measurement, FTIR spectroscopy, or by using a fluorescently labeled streptavidin to detect the surface-bound biotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Biotin-PEG11-Amine (CAS: 1418022-42-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606120#biotin-peg11-amine-cas-number-1418022-42-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com